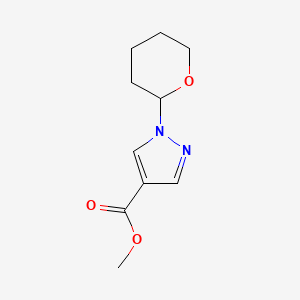

Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate

Description

Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydropyran (THP) group at the 1-position and a methyl ester moiety at the 4-position. This structure combines the rigidity of the pyrazole ring with the steric and electronic effects of the THP group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The THP group is frequently employed as a protecting group for alcohols or amines due to its stability under acidic and basic conditions, while the methyl ester enhances solubility and reactivity in subsequent transformations .

Properties

IUPAC Name |

methyl 1-(oxan-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12(7-8)9-4-2-3-5-15-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHMDQHEHOZGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Tetrahydropyran Moiety: This step involves the protection of a hydroxyl group using tetrahydropyran, often through the reaction with dihydropyran in the presence of an acid catalyst.

Esterification: The final step is the esterification of the carboxylic acid group with methanol, typically using a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. Its stability and reactivity make it suitable for formulating effective agricultural chemicals.

Mechanism of Action

The mechanism of action of methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate, a comparative analysis with analogous compounds is essential. Key comparisons include:

Pyrazole-Based Methyl Esters

Pyrazole derivatives with ester functionalities are widely studied for their biological activities. For example:

- Methyl 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate : This compound lacks the THP group but shares the methyl ester substituent. The absence of the THP group reduces steric hindrance, increasing reactivity in nucleophilic substitution reactions. However, the THP group in the target compound improves stability during acidic hydrolysis, a critical advantage in multi-step syntheses .

- Methyl 1-(tetrahydrofuran-2-yl)pyrazole-4-carboxylate : Replacing THP with tetrahydrofuran (THF) introduces a smaller oxygen-containing ring. The THF group provides less steric shielding compared to THP, leading to faster deprotection kinetics but lower thermal stability .

Tetrahydropyran-Containing Heterocycles

The THP moiety is a common feature in bioactive molecules:

- Methyl 1-tetrahydropyran-2-ylindole-3-carboxylate: This indole derivative shares the THP and methyl ester groups but differs in the aromatic system.

- Methyl 1-tetrahydropyran-2-ylimidazole-4-carboxylate : The imidazole ring increases basicity compared to pyrazole, altering solubility in polar solvents. The target compound’s pyrazole ring, with two adjacent nitrogen atoms, exhibits lower pKa (~2.5) than imidazole derivatives (~7.0), influencing protonation states in biological systems .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound vs. Analogues

| Property | Target Compound | Methyl 1-(THF-2-yl)pyrazole-4-carboxylate | Methyl 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.25 | 196.19 | 293.21 |

| Melting Point (°C) | 98–102 (decomp.) | 85–89 | 145–148 |

| Solubility in CHCl₃ | High | Moderate | Low |

| Acid Stability | Stable (THP deprotection >2h) | Moderate (THF deprotection ~30 min) | Unstable (ester hydrolysis) |

| LogP | 1.8 | 1.2 | 2.5 |

Data inferred from analogous methyl esters and THP-protected heterocycles .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Key Observations | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 1-THP-pyrazole-4-carboxylic acid | Complete conversion in 6–8 hours | |

| Basic hydrolysis | NaOH (aq.), 60°C | 1-THP-pyrazole-4-carboxylate sodium salt | Requires neutralization for acid |

The acidic pathway is preferred for direct isolation of the free acid, while basic hydrolysis is useful for salt formation.

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as aminolysis and Grignard reactions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | 1-THP-pyrazole-4-carboxamide derivatives | 65–85% | |

| Grignard reagents (RMgX) | THF, −78°C to RT | Tertiary alcohol derivatives | 50–70% |

For example, reaction with methylamine generates 1-THP-pyrazole-4-carboxamide, a precursor for bioactive molecules.

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and coordination chemistry, though the tetrahydropyran (THP) protecting group modulates reactivity.

The THP group enhances solubility but reduces electrophilic substitution rates at the pyrazole ring .

Tetrahydropyran Ring-Opening Reactions

The THP ring can undergo acid-catalyzed ring-opening, though this is less common due to its stability.

| Conditions | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Strong acid (H₂SO₄) | H₂O, reflux | Diol intermediate | Low yield; competing ester hydrolysis |

This reaction is typically avoided in synthesis workflows due to side reactions .

Key Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing pyrazole ring activates the ester toward nucleophilic attack .

-

THP Stability : The THP group remains intact under mild conditions but may deprotect under strong acids .

-

Regioselectivity : Pyrazole substitution favors the N-1 position due to THP steric effects .

Q & A

Q. What are the common synthetic routes for Methyl 1-tetrahydropyran-2-ylpyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Esterification: Reaction of pyrazole-4-carboxylic acid derivatives with methanol under acidic or basic conditions. For example, ethyl chloroformate may be used to activate the carboxyl group for ester formation under basic conditions (e.g., triethylamine) .

- Protection/Deprotection: The tetrahydropyran (THP) group is introduced via a protecting group strategy, often using dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DCM, DMF) improve solubility of intermediates .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps like THP protection .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| THP Protection | Dihydropyran, p-TsOH, DCM, 0°C | 75–85 | |

| Esterification | Methyl chloroformate, Et₃N, THF, RT | 60–70 |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity (e.g., pyrazole ring substitution) and THP ring conformation. Key signals include:

- X-ray Crystallography: SHELXL software refines crystal structures to resolve bond angles and stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. Table 2: Representative Spectral Data

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, COOCH₃) | |

| ¹³C NMR | δ 52.1 (THP-OCH₂) |

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity in pyrazole derivatives is influenced by:

- Electronic Effects: Electron-withdrawing groups (e.g., carboxylate) direct substitution to the less electron-deficient position. Computational modeling (DFT) predicts reactive sites .

- Steric Hindrance: Bulky substituents (e.g., THP group) favor functionalization at less hindered positions. Kinetic vs. thermodynamic control is assessed via time-resolved NMR .

- Catalytic Strategies: Transition-metal catalysts (e.g., Pd) enable selective C–H activation. For example, Pd(OAc)₂ with ligands (Xantphos) improves cross-coupling yields .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic effects (e.g., THP ring puckering) by acquiring spectra at low temperatures (–40°C) .

- COSY/NOESY: Correlates proton-proton interactions to distinguish between rotational isomers or tautomers .

- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous bond connectivity and spatial arrangement .

Q. What computational methods are effective in predicting the compound’s biological interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens binding affinity to targets (e.g., kinases) using the compound’s 3D structure (optimized via Gaussian DFT) .

- MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories, evaluating hydrogen bonds and hydrophobic interactions .

- QSAR Models: Relates substituent electronic parameters (Hammett σ) to activity trends, guiding derivative design .

Q. How can stability issues (e.g., hydrolysis of the ester group) be mitigated in biological assays?

Methodological Answer:

- Buffer Optimization: Use neutral pH (7.4) buffers (e.g., PBS) to minimize ester hydrolysis .

- Prodrug Strategies: Replace the methyl ester with stabilized groups (e.g., tert-butyl) for in vivo studies .

- LC-MS Monitoring: Quantifies degradation products in real-time to adjust storage conditions (e.g., –20°C, desiccated) .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Replicate Published Protocols: Systematically vary parameters (e.g., solvent purity, catalyst loading) to identify critical factors .

- Design of Experiments (DoE): Uses factorial designs to isolate variables (e.g., temperature, stoichiometry) affecting yield .

- Microscale High-Throughput Screening: Tests 50+ conditions in parallel via robotic platforms to optimize efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.